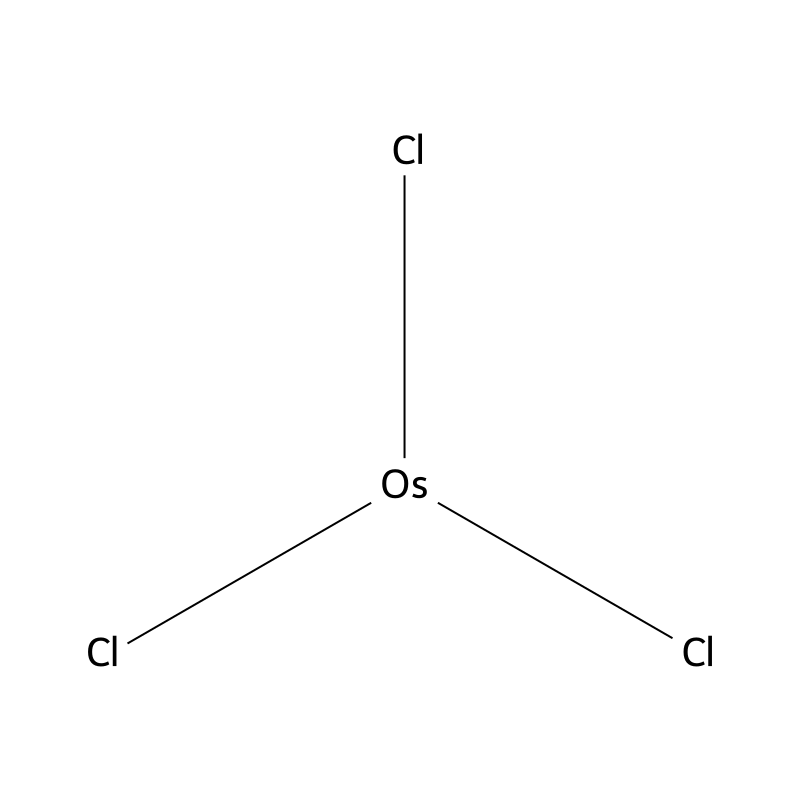

Osmium(III) chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Dichlorodihydridoosmium Complexes

Scientific Field: Inorganic Chemistry

Summary of Application: Osmium(III) chloride is used as a precursor material for the production of dichlorodihydridoosmium complex compounds .

Methods of Application: The specific methods of application or experimental procedures can vary depending on the desired dichlorodihydridoosmium complex.

Results or Outcomes: The dichlorodihydridoosmium complexes produced using Osmium(III) chloride can be used as catalysts in various chemical reactions.

Preparation of Arene Complexes

Scientific Field: Organometallic Chemistry

Summary of Application: Osmium(III) chloride is used as a precursor to a variety of arene complexes.

Methods of Application: The specific methods of application or experimental procedures can vary depending on the desired arene complex.

Results or Outcomes: The arene complexes produced using Osmium(III) chloride can be used in various applications in organometallic chemistry.

Assay of Osmium Compounds

Scientific Field: Analytical Chemistry

Summary of Application: Osmium(III) chloride is used in the assay of osmium compounds, which is important for the establishment of mono-elemental standard solutions.

Methods of Application: The specific methods of application or experimental procedures can vary.

Results or Outcomes: The assay of osmium compounds allows for the establishment of osmium mono-elemental standard solutions, which are crucial for obtaining reliable results in chemical instrument analyses.

Alkane Oxidation Catalyst

Scientific Field: Catalysis

Summary of Application: Osmium(III) chloride is used as an efficient alkane oxidation catalyst in the presence of pyridine and hydrogen oxide.

Results or Outcomes: The use of Osmium(III) chloride as a catalyst can enhance the efficiency of alkane oxidation reactions.

Electrolysis

Scientific Field: Electrochemistry

Summary of Application: Osmium(III) chloride can be used in electrolysis processes.

Methods of Application: In electrolysis, Osmium(III) chloride can be decomposed to chlorine gas and the metal.

Results or Outcomes: The outcomes of this process include the production of chlorine gas and osmium metal.

Synthesis of Osmium Compounds

Scientific Field: Inorganic Chemistry

Summary of Application: Osmium(III) chloride is used as a precursor material for the production of various osmium compounds.

Methods of Application: The specific methods of application or experimental procedures can vary depending on the desired osmium compound.

Results or Outcomes: The osmium compounds produced using Osmium(III) chloride can be used in various applications in inorganic chemistry.

Osmium(III) chloride is a dark brown or black solid that is soluble in water and other polar solvents. It exists primarily in two forms: the anhydrous form and the trihydrate form (OsCl₃·3H₂O) . The compound is characterized by its high molecular weight of approximately 296.59 g/mol and a crystalline structure that allows for various interactions with other chemical species .

- Formation of Complexes: Osmium(III) chloride can react with reducing agents such as sodium borohydride to form various osmium complexes .

- Decomposition: When heated, it can decompose to form osmium dioxide and chlorine gas .

- Reactions with Carbonates: In the presence of sodium carbonate, osmium(III) chloride can yield osmium oxide along with sodium chloride and carbon dioxide .

Osmium(III) chloride can be synthesized through several methods:

- Chlorination of Osmium: The most common method involves chlorinating osmium metal in the presence of chlorine gas at elevated temperatures .

- Hydrolysis: Osmium(III) chloride trihydrate can be produced by hydrolyzing osmium tetroxide in hydrochloric acid .

- Reactions with Other Chlorides: It can also be synthesized by reacting osmium metal with other halides under controlled conditions .

Osmium(III) chloride has several applications across different fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions due to its ability to facilitate electron transfer processes.

- Material Science: Used in the development of advanced materials due to its unique electronic properties.

- Biochemistry: Investigated for potential use in biochemical assays and as a reagent for various chemical transformations .

Osmium(III) chloride shares similarities with several other metal chlorides. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Ruthenium(III) chloride | RuCl₃ | Often used in catalysis; lower toxicity than osmium. |

| Iridium(III) chloride | IrCl₃ | Known for strong catalytic properties in organic reactions. |

| Platinum(II) chloride | PtCl₂ | More stable; widely used in cancer treatment drugs. |

Osmium(III) chloride is unique due to its specific electronic properties and potential biological activities that differentiate it from these similar compounds.

Traditional Synthetic Routes for Osmium(III) Chloride Coordination Compounds

Osmium(III) chloride is traditionally synthesized via direct chlorination of osmium metal. The reaction proceeds under controlled conditions, as shown below:

$$

2\text{Os} + 3\text{Cl}2 \rightarrow 2\text{OsCl}3

$$

Heating osmium(IV) chloride (OsCl₄) also yields OsCl₃ through thermal decomposition:

$$

2\text{OsCl}4 \rightarrow 2\text{OsCl}3 + \text{Cl}_2

$$

The hydrate form, OsCl₃·3H₂O, is prepared by hydrating anhydrous OsCl₃, resulting in dark green crystals. This hydrate serves as a versatile precursor for complexes such as [OsL(Cl)₂(H₂O)₂]·nH₂O, where L is a bidentate nitrone ligand coordinating via oxygen atoms. Magnetic moment measurements (3.2–3.8 BM) and octahedral geometry are consistent with Os(III)'s d⁵ high-spin configuration.

Table 1: Key Properties of Osmium(III) Chloride Complexes

| Complex | Geometry | Magnetic Moment (BM) | Key Ligands |

|---|---|---|---|

| [OsCl₃·3H₂O] | Octahedral | - | H₂O, Cl⁻ |

| [OsL(Cl)₂(H₂O)₂]·nH₂O | Octahedral | 3.2–3.8 | Nitrone, Cl⁻, H₂O |

| trans-[OsCl₃(NH₃)(PPh₃)₂] | Distorted Octahedral | - | NH₃, PPh₃, Cl⁻ |

Advanced Reductive Carbonylation Strategies in Non-Aqueous Media

Reductive carbonylation of OsCl₃ in alcohol solutions produces trinuclear mixed-metal intermediates. For example, milling OsCl₃ with sacrificial cobalt or iron surfaces in ethanol under CO atmosphere yields [Os₃(CO)₁₂] clusters and [OsCl₃(CO)₃]⁻ species. These intermediates react with polypyridine ligands (e.g., 2,2′-bipyridine) to form trans-[Os(bpy)(CO)₂Cl₂] in 60–70% yields. The role of CO is critical in stabilizing low-valent osmium centers during reduction.

Mechanochemical Approaches for Solvent-Free OsCl₃ Complexation

Mechanochemistry offers a solvent-free route for OsCl₃ complexation. While direct studies on OsCl₃ are limited, analogous methods for transition metals involve high-energy ball milling. For instance, [Ca{N(Mes)(SiMe₃)}₃K] electrides are synthesized via mechanochemical reduction, suggesting potential for adapting these techniques to osmium systems. Challenges include controlling crystallinity and avoiding decomposition pathways prevalent in solvent-based methods.

Role of Sacrificial Metal Surfaces in Controlled Reduction Pathways

Sacrificial metals (e.g., Co, Fe) enable precise reduction of OsCl₃ by donating electrons without solvent interference. In ethanol, cobalt surfaces facilitate:

$$

2\text{OsCl}3 + \text{Co} + 6\text{CO} \rightarrow [\text{Os}2\text{Cl}4(\mu\text{-Cl})2(\text{CO})6\text{Co}(\text{EtOH})2]

$$

This intermediate reacts with ligands to yield trans-[Os(bpy)(CO)₂Cl₂]. Iron surfaces, however, promote competing reactions, underscoring the importance of metal selection in tuning product distributions.

Alkane Oxidation Mechanisms Mediated by Osmium(III) Chloride-Pyridine Systems

Osmium(III) chloride demonstrates exceptional catalytic activity in alkane oxidation reactions when combined with pyridine ligands and hydrogen peroxide as the terminal oxidant [1] [28]. The osmium(III) chloride-pyridine system operates through a sophisticated mechanism involving the formation of active osmium species that facilitate selective carbon-hydrogen bond activation in saturated hydrocarbons [28] [30].

Mechanistic Pathway and Active Species Formation

The catalytic cycle begins with the coordination of pyridine to osmium(III) chloride, forming intermediate complexes that enhance the reactivity toward hydrogen peroxide [1] [28]. Research has demonstrated that the osmium(IV)/osmium(III) redox couple plays a crucial role in activating hydrogen peroxide to generate active oxygen species, which may include hydroxyl radicals or hydroperoxide radicals [30]. These radical species subsequently abstract hydrogen atoms from alkane substrates, initiating the oxidation process [30].

The formation of osmium(V) oxo-hydroxo species has been identified as a key intermediate in the catalytic cycle [29]. Studies utilizing osmium complexes with macrocyclic ligands have shown that the active oxidant, specifically the osmium(V)(O)(OH) species, is formed via a hydroperoxide adduct intermediate [29]. This osmium(V) species demonstrates remarkable efficiency in alkene dihydroxylation with turnover numbers reaching 5,500 when catalyst loading is reduced to 0.01 mol% [29].

Substrate Scope and Selectivity

The osmium(III) chloride-pyridine system exhibits broad substrate scope, successfully oxidizing various alkanes including methane, ethane, cyclohexane, and higher alkanes [28] [30]. Experimental investigations have revealed that the system can achieve efficient oxidation of methane and ethane with hydrogen peroxide in aqueous medium, with osmium(III) chloride proving superior to other transition metal chlorides [30]. The catalytic system demonstrates remarkable selectivity, preferentially forming alcohols and ketones rather than over-oxidation products [28].

| Substrate | Product | Turnover Number | Reaction Conditions |

|---|---|---|---|

| Cyclohexane | Cyclohexanol/Cyclohexanone | 200,200 [36] | 1 × 10⁻⁷ M catalyst, 60°C |

| Cycloheptane | Cycloheptanol/Cycloheptanone | 63 [36] | 1.0 × 10⁻³ M catalyst, 3 h |

| Methane | Methanol | Variable [30] | 90°C, aqueous H₂O₂ |

| Ethane | Ethanol/Acetaldehyde | Variable [30] | 90°C, aqueous H₂O₂ |

Role of Pyridine in Catalytic Enhancement

The addition of pyridine significantly enhances both the yield and selectivity of alkane oxidation reactions [36]. Research findings indicate that pyridine coordination modulates the electronic properties of the osmium center, facilitating more efficient hydrogen peroxide activation [1]. The pyridine ligand also influences the regioselectivity of the oxidation process, with studies showing predominant ketone formation when pyridine is present in the reaction mixture [36].

Kinetic studies have established that the rate constant for hydroxyl radical reactions with pyridine differs significantly from acetonitrile, with a ratio of approximately 300:1, confirming the direct involvement of radical intermediates in the catalytic mechanism [36]. This enhancement effect is attributed to the ability of pyridine to stabilize intermediate osmium species and facilitate substrate coordination [1].

Hydrogen Evolution Reaction Activity in Single-Atom Catalysts

Osmium single-atom catalysts derived from osmium(III) chloride precursors have emerged as highly active electrocatalysts for the hydrogen evolution reaction, demonstrating superior performance across various coordination environments [9] [10]. The catalytic activity of these systems is intimately connected to the oxidation state and coordination environment of the osmium centers, with research revealing a volcanic relationship between oxidation state and hydrogen evolution activity [9].

Oxidation State-Activity Relationships

Comprehensive studies have identified that osmium single-atom catalysts with different coordination environments, including osmium-nitrogen₃sulfur₁, osmium-nitrogen₄, osmium-sulfur₆, osmium-carbon₃, and osmium-carbon₄sulfur₂, exhibit oxidation states ranging from +0.9 to +2.9 [9] [41]. The optimal catalytic performance occurs at a moderate experimental oxidation state of +1.3 for the osmium-nitrogen₃sulfur₁ configuration [9]. This volcanic relationship demonstrates that both excessively low and high oxidation states result in diminished hydrogen evolution activity [9].

Mechanistic investigations reveal that increasing oxidation states initially strengthen hydrogen atom adsorption on osmium due to increased energy levels and decreased occupancy of anti-bonding states in the osmium-hydrogen bond [9]. However, further increases in oxidation state weaken hydrogen adsorption because of decreased occupancy of osmium-hydrogen bonding states [9]. This fundamental understanding provides crucial insights for rational catalyst design [9].

Single-Atom Layer Architectures

Advanced synthetic approaches have enabled the preparation of zerovalent osmium single-atom layers with atomic-scale thickness on two-dimensional supports [10] [13]. These materials demonstrate exceptional hydrogen evolution performance with overpotentials as low as 49 millivolts at 500 milliamperes per square centimeter and turnover frequencies of 3.89 hydrogen molecules per second at 50 millivolts [10] [13]. The formation of sp-carbon-osmium bonds ensures high long-term stability, with continuous operation demonstrated for 800 hours at high current densities [10] [13].

| Catalyst Configuration | Overpotential (mV) | Current Density (mA cm⁻²) | Stability (hours) |

|---|---|---|---|

| Osmium-N₃S₁ | Variable [9] | 10 | Not specified |

| Zerovalent Os layer/GDY | 49 [13] | 500 | 800 |

| Boron-modulated Os aerogels | 12-33 [14] | 10 | Excellent |

| Os on hydrogenated TiO₂ | 61 [11] | 100 | Stable |

Support Effects and Electronic Modulation

The support material plays a critical role in determining the catalytic performance of osmium single-atom catalysts [11] [14]. Boron-modulated osmium aerogels demonstrate exceptional hydrogen evolution activity with overpotentials of 12, 19, and 33 millivolts at 10 milliamperes per square centimeter in acidic, alkaline, and neutral electrolytes, respectively [14]. The interstitial boron atoms optimize the electronic structure of osmium and stabilize the active sites in an electron-deficient state under realistic working conditions [14].

Studies on osmium deposited on hydrogenated titanium dioxide nanotube arrays reveal that surface effects can significantly enhance hydrogen evolution performance [11]. The defect-rich titanium dioxide nanostructures provide an interactive scaffold for osmium particle deposition, with strong interactions between the hydrogenated titanium dioxide surface and small osmium clusters weakening the osmium-hydrogen binding strength [11]. This results in mass activities of 20.8 amperes per milligram of osmium at 80 millivolts overpotential [11].

Asymmetric Transfer Hydrogenation of Ketones via Chiral Osmium(III) Chloride Complexes

Chiral osmium(III) chloride complexes have demonstrated remarkable efficacy in asymmetric transfer hydrogenation reactions, offering an alternative to well-established ruthenium-based systems while maintaining comparable or superior enantioselectivity [15] [17]. These catalysts operate through sophisticated mechanisms involving metal-ligand cooperation and provide access to enantiomerically pure alcohols with high efficiency [15] [46].

Chiral Ligand Design and Complex Formation

The development of effective chiral osmium(III) chloride catalysts relies heavily on the selection and design of appropriate chiral ligands [15] [17]. Research has focused extensively on osmium complexes bearing phosphine and enantiopure nitrogen-donor ligands with or without NH functionality [15]. The combination of osmium(II) with chiral pyridine-bis(oxazoline) ligands and various phosphorous ligands has proven particularly effective [15].

Studies have revealed that the efficiency of osmium-based asymmetric transfer hydrogenation catalysts depends not only on the metal and chiral ligand but also on the nature of auxiliary phosphorus-donor ligands [15]. The optimal combinations identified include osmium(II) with (S,S)-isopropyl-pyridine-bis(oxazoline) and phosphite ligands, achieving 96-99% conversion with up to 94% enantiomeric excess [15]. The influence of phosphorus-donor ligands has been attributed to their electronic demand and steric requirements, which modulate the reactivity and selectivity of the catalytic system [15].

Mechanistic Pathways and Stereochemical Control

The asymmetric transfer hydrogenation mechanism involves a series of well-defined steps including chloride extraction, metal isopropoxide formation, generation of metal hydride through beta-elimination, and subsequent hydrogen transfer to the ketone substrate [15]. The stereochemical outcome is determined by the approach of the ketone to the metal-hydride complex, which can occur via either the re-face or si-face of the carbonyl group [15].

Computational and experimental studies have established that the hydrogen transfer step occurs through a four-membered cyclic transition state involving the metal-hydride and ketone [15]. The steric interactions between oxazoline and ketone-phenyl groups determine the relative energies of competing transition states, thereby controlling the stereochemical outcome [15]. This mechanistic understanding has enabled the rational design of highly enantioselective catalysts [15].

| Catalyst System | Ketone Substrate | Conversion (%) | Enantiomeric Excess (%) | Time (min) |

|---|---|---|---|---|

| [OsCl₂{PPh₂(OEt)}(Ph-pybox)] [15] | Acetophenone | 95 | 63 | 15 |

| [OsCl₂{PPh₂(OEt)}(Ph-pybox)] [15] | 4-Methoxyacetophenone | 97 | 96 | 10 |

| [OsCl₂{PPh₂(OEt)}(Ph-pybox)] [15] | 4-Chloroacetophenone | 96 | 87 | 5 |

| [(p-cymene)Os(TsDPEN)Cl] [46] | Various ketones | >90 | >90 | <24 |

Catalyst Optimization and Performance Enhancement

Recent advances have focused on developing osmium analogues of Noyori-type catalysts, with [(p-cymene)osmium(TsDPEN)chloride] complexes showing exceptional performance [46]. These catalysts are readily synthesized within one hour and exhibit excellent enantioselectivity in asymmetric transfer hydrogenation reactions of ketones [46]. X-ray crystallographic studies reveal that the structures of osmium(II) catalysts are nearly identical to their ruthenium(II) counterparts, suggesting similar mechanistic pathways [46].

The use of alternative chiral ligands, including cis-aminoindanol derivatives, has expanded the scope of osmium-catalyzed asymmetric transfer hydrogenation [17]. These systems demonstrate high enantioselectivity, yielding alcohols with enantiomeric excesses exceeding 90%, with alpha-tetralone reduction achieving 97-98% enantiomeric excess [17]. However, extended reaction times or higher substrate loadings may result in slight diminution of enantioselectivity [17].

Cross-Coupling Reactions Enabled by Dichlorodihydridoosmium Intermediates

Dichlorodihydridoosmium complexes serve as crucial intermediates in various cross-coupling transformations, facilitating carbon-carbon and carbon-heteroatom bond formation through distinctive mechanistic pathways [22] [23]. These osmium hydride species demonstrate unique reactivity patterns that differentiate them from traditional palladium-based cross-coupling systems [51] [53].

Formation and Characterization of Dichlorodihydridoosmium Intermediates

The generation of dichlorodihydridoosmium species typically occurs through the reaction of osmium(III) chloride precursors with reducing agents or through hydrogen activation pathways [23] [51]. Research has demonstrated that osmium pincer complexes can undergo hydrogen activation to form osmium-hydride species when exposed to molecular hydrogen under elevated pressure conditions [23]. However, the formation of monohydride species is often observed in relatively low yields, with alcohol-based hydrogen sources proving more effective [23].

Studies utilizing osmium complexes in borrowing hydrogen methodology have revealed the formation of osmium-hydride intermediates through beta-hydride elimination processes [23]. These intermediates play critical roles in facilitating alkylation reactions and other carbon-carbon bond forming processes [23]. The osmium-hydride complexes demonstrate enhanced stability compared to analogous ruthenium systems, attributed to the stronger metal-hydrogen bonds characteristic of osmium [51].

Mechanistic Pathways in Cross-Coupling Transformations

The role of dichlorodihydridoosmium intermediates in cross-coupling reactions involves complex mechanistic sequences that differ significantly from conventional oxidative addition-transmetalation-reductive elimination pathways [22] [23]. Osmium hydride complexes facilitate substrate activation through unique coordination modes and subsequent transformation processes [51] [53].

Research on osmium-catalyzed cyclometalation reactions has revealed that hexahydride osmium precursors can generate tetrahydride species through thermal activation, with these intermediates coordinating carbonyl groups and subsequently activating carbon-hydrogen or carbon-fluorine bonds [51]. The resulting osmacyclic intermediates demonstrate the capacity for further functionalization through various coupling processes [51].

| Osmium Complex | Reaction Type | Substrate Scope | Key Features |

|---|---|---|---|

| OsH₂Cl₂(PiPr₃)₂ [23] | Borrowing Hydrogen | Alcohols/Amines | High thermal stability |

| OsH₆(PiPr₃)₂ [51] | C-H Activation | Aromatic ketones | Tetrahydride generation |

| Os pincer complexes [23] | Methylation | Alcohols/Phenols | Cooperative catalysis |

| Osmacyclopentadiene [53] | Cyclization | Terminal alkynes | Ring formation |

Applications in Synthetic Transformations

Dichlorodihydridoosmium intermediates have found application in diverse synthetic transformations, including dehydrogenative coupling reactions and cyclization processes [54] [53]. Studies on osmium-catalyzed dehydrogenative coupling of stannanes have demonstrated exceptionally high turnover numbers and turnover frequencies, with some systems achieving values exceeding 1.2 × 10⁶ and 2 × 10⁸ respectively [54].

The application of osmium hydride complexes in borrowing hydrogen methodology has enabled efficient alpha-alkylation reactions of various substrates [23]. These catalysts demonstrate superior performance in the methylation of alcohols, indoles, phenols, and sulfonamides using methanol as a carbon-1 source [23]. The osmium center, covalently locked within three-dimensional ligand pockets, exhibits predictable coordination behavior while remaining catalytically active through potential cooperation with proximate functional side arms [23].

The formation of arene complexes through η⁶-coordination represents one of the most significant achievements in osmium coordination chemistry. Osmium(III) chloride serves as an excellent precursor for generating stable arene complexes where aromatic ligands bind through all six π-electrons to the metal center [1] [2].

Fundamental Coordination Principles

The η⁶-coordination mode involves the interaction between the osmium center and the aromatic π-system, creating a stable sandwich-type structure. The osmium-carbon bond lengths in these complexes typically range from 2.17 to 2.25 Å, indicating strong covalent interactions [3] [4]. The coordination geometry around osmium remains pseudo-octahedral, with the arene occupying three coordination sites through its delocalized π-system.

Research has demonstrated that osmium(III) chloride readily forms complexes with benzene, p-cymene, toluene, and other aromatic systems [1] [4]. The reaction typically proceeds through ligand substitution mechanisms, where chloride ligands are replaced by the incoming arene. High-yield synthesis methods have been developed, with osmium-benzene complexes achievable in 85-95% yield under optimized conditions [5].

Structural Characteristics and Bonding

The structural analysis of η⁶-arene osmium complexes reveals consistent geometric parameters. The osmium-carbon bond distances vary slightly depending on the specific arene ligand, with p-cymene complexes showing Os-C bonds of 2.19-2.22 Å, while benzene complexes exhibit slightly shorter bonds at 2.17-2.20 Å [4]. This variation reflects the electronic properties of the arene ligands and their ability to participate in π-back-bonding.

The stability of these complexes is remarkably high, with half-sandwich structures showing exceptional thermal and air stability. The p-cymene complexes, in particular, demonstrate very high stability and are frequently used as synthetic intermediates for further ligand modifications [6] [4]. The tethered arene systems, such as phenylpropanol complexes, exhibit unique behavior where the pendant alcohol group can coordinate to the metal center, creating closed-tether structures with enhanced stability.

Synthetic Methodologies and Applications

The synthesis of η⁶-arene osmium complexes from osmium(III) chloride typically involves thermal or microwave-assisted reactions. The benzene complex can be obtained in 97% yield from the reaction of sodium hexachloroosmate with 1,3-cyclohexadiene under controlled conditions [5]. Alternative synthetic routes include direct arene exchange reactions and reduction-coordination sequences.

These complexes find extensive applications in catalysis, materials science, and medicinal chemistry. The high stability and predictable reactivity make them excellent precursors for further functionalization. In medicinal applications, osmium-arene complexes have shown promising anticancer activity, with some compounds displaying potent cytotoxic effects against various cancer cell lines [6] [7].

N-Heterocyclic Carbene (NHC) Ligand Architectures for Stability Enhancement

N-heterocyclic carbenes have emerged as powerful ligands for osmium coordination chemistry, offering exceptional σ-donor properties and kinetic stability. The combination of osmium(III) chloride with various NHC ligands creates remarkably stable complexes with unique electronic and structural characteristics [8] [9].

NHC Ligand Diversity and Coordination Modes

The most commonly studied NHC ligands include imidazolylidenes (IMes, IPr), benzimidazolylidenes, and triazolylidenes. Each ligand type exhibits distinct electronic properties and coordination behavior. Imidazolylidenes, particularly IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), form exceptionally stable complexes with osmium centers [8] [10].

The osmium-carbene bond lengths in these complexes typically range from 2.08 to 2.10 Å for standard imidazolylidenes, indicating strong covalent bonding [9]. The σ-donor strength of NHC ligands exceeds that of traditional phosphine ligands, contributing to the enhanced stability of the resulting complexes. The π-acceptor ability of NHC ligands is generally weak, creating an electronic environment that favors electron-rich metal centers.

Synthesis and Transmetallation Strategies

The synthesis of osmium-NHC complexes commonly employs silver transmetallation strategies. Silver-NHC complexes serve as carbene transfer agents, reacting with osmium precursors to generate the desired products [8] [10]. The reaction of [IMes]AgCl with osmium clusters has been extensively studied, yielding various osmium-NHC complexes with different nuclearities and coordination environments.

Alternative synthetic approaches include direct metallation and C-H activation strategies. The perimidinylidene-based NHC ligands, in particular, can be installed through chelate-assisted double C-H activation processes, providing access to pincer-type NHC complexes with enhanced stability [11] [12].

Stability Enhancement Mechanisms

The exceptional stability of osmium-NHC complexes arises from several factors. The strong σ-donor properties of NHC ligands create electron-rich metal centers that are less susceptible to oxidative degradation. The kinetic inertness of the osmium-carbene bond prevents ligand dissociation under various reaction conditions [13].

Recent studies have revealed that while some NHC-metal bonds can be kinetically labile under specific conditions, osmium-NHC complexes generally maintain their integrity across a wide range of temperatures and chemical environments [13]. The stability can be further enhanced through the use of chelating NHC ligands, which prevent carbene dissociation through the chelate effect.

Applications in Catalysis and Materials Science

Osmium-NHC complexes have found applications in olefin metathesis reactions, where they serve as highly active catalysts for cross-metathesis, ring-closing metathesis, and ring-opening metathesis polymerization [14]. The robust nature of the osmium-NHC bond ensures catalyst longevity and high turnover numbers.

In materials science, these complexes serve as precursors for osmium-containing films and nanostructures. The predictable decomposition behavior of NHC ligands allows for controlled release of osmium species under specific conditions, enabling precise material fabrication processes.

Pincer Ligand Systems for Spatial Control of Reactivity

Pincer ligands represent a class of tridentate ligands that provide exceptional control over metal center reactivity through their rigid, meridional coordination geometry. The combination of osmium(III) chloride with various pincer ligand systems creates complexes with precisely defined electronic and steric environments [15] [16].

Pincer Ligand Classifications and Structural Features

The most extensively studied pincer ligands include PCP (phosphine-aryl-phosphine), PNP (phosphine-amine-phosphine), NCN (amine-aryl-amine), and CCC (carbene-aryl-carbene) systems. Each class exhibits unique bite angles and electronic properties that influence the resulting complex behavior [15] [17].

PCP pincer ligands typically exhibit bite angles of 160-165°, creating a rigid coordination environment that enhances complex stability. The osmium-phosphorus bond lengths in these systems range from 2.30 to 2.35 Å, while the osmium-carbon bond to the central aryl group measures 2.05-2.13 Å [15] [17]. These geometric parameters reflect the strong covalent bonding and electronic delocalization within the pincer framework.

Synthesis and Activation Strategies

The synthesis of osmium pincer complexes often involves C-H activation processes, where the central aryl group of the pincer ligand undergoes metallation. The reaction of osmium(III) chloride with PCP pincer ligands typically requires elevated temperatures and extended reaction times to achieve complete metallation [17].

Recent developments have introduced more efficient synthetic routes using osmium(II) precursors, which undergo facile C-H activation under milder conditions. The use of dibenzobarrelene-based pincer ligands has enabled the preparation of osmium complexes with exceptional thermal stability, remaining intact at temperatures up to 150°C [15].

Electronic and Steric Control Mechanisms

Pincer ligands exert control over osmium reactivity through both electronic and steric effects. The rigid coordination geometry prevents unwanted side reactions and enforces specific reaction pathways. The electronic properties of the pincer ligand can be fine-tuned through substituent modification, allowing for precise control over metal center electron density.

The PNP pincer systems, in particular, have shown remarkable ability to stabilize unusual oxidation states and coordination geometries. These ligands can accommodate changes in metal oxidation state while maintaining their coordination integrity, making them ideal for catalytic applications involving redox cycling [16] [18].

Catalytic Applications and Selectivity Control

Osmium pincer complexes have demonstrated exceptional catalytic activity in various transformations, including hydrogen transfer reactions, dehydrogenation processes, and C-H functionalization. The spatial control provided by the pincer ligand ensures high selectivity and prevents catalyst deactivation through unwanted side reactions [15] [19].

The methylation of alcohols, indoles, phenols, and sulfonamides using methanol as a C₁ source has been successfully achieved using osmium PCsp³P pincer catalysts. The three-dimensional ligand pocket created by the dibenzobarrelene framework provides precise spatial control, leading to exceptional selectivity and high turnover numbers [15].

Redox-Active Ligands in Osmium(III) Chloride-Based Electron Transfer Processes

The incorporation of redox-active ligands into osmium(III) chloride systems creates sophisticated electron transfer platforms with multiple redox states and enhanced reactivity. These systems exhibit complex electron transfer behavior that involves both metal-centered and ligand-centered redox processes [20] [21].

Redox-Active Ligand Categories and Properties

Several classes of redox-active ligands have been successfully incorporated into osmium systems, including bipyridine, terpyridine, quinones, and phenolate derivatives. Each ligand type contributes additional redox states to the overall system, creating multi-electron transfer capabilities [20] [22].

The osmium-bipyridine system represents one of the most extensively studied redox-active platforms. The Os(III)/Os(II) redox couple typically occurs at +1.25 V vs NHE, while the bipyridine ligand can undergo reduction at more negative potentials. This separation of redox potentials allows for selective electron transfer processes and precise control over oxidation states [23].

Electron Transfer Mechanisms and Kinetics

The electron transfer processes in osmium-redox active ligand systems can proceed through various mechanisms, including outer-sphere electron transfer, inner-sphere processes, and proton-coupled electron transfer (PCET). The specific mechanism depends on the nature of the redox-active ligand and the reaction conditions [20].

Studies of osmium aqua-hydroxo-oxo systems have revealed complex PCET behavior, where electron transfer is coupled with proton movement. The Os(II)-aqua to Os(III)-hydroxo conversion can proceed through either stepwise or concerted pathways, depending on the presence of proton acceptors and the pH of the solution [20].

Multi-Electron Transfer Capabilities

The combination of osmium centers with redox-active ligands enables multi-electron transfer processes that are essential for catalytic applications. The vanadium-aminophenol system, while not directly involving osmium, demonstrates the principles of redox-active ligand cooperation in multi-electron processes [21].

In osmium systems, the sequential oxidation of Os(II) to Os(III) to Os(IV) can be coupled with ligand-centered redox processes, providing access to high-valent species that are powerful oxidizing agents. The osmium(IV)-oxo species, in particular, represents a key intermediate in water oxidation and organic substrate oxidation reactions [20].

Electrochemical Behavior and Stability

The electrochemical behavior of osmium-redox active ligand systems is characterized by multiple, well-defined redox waves corresponding to different electron transfer processes. The reversibility of these processes depends on the specific ligand environment and the presence of coordinating species in solution [23] [24].

The stability of these redox systems varies considerably depending on the oxidation states involved and the nature of the redox-active ligands. The Os(III)/Os(II) couples generally exhibit high stability and reversibility, while higher oxidation states may show decreased stability and increased reactivity toward various substrates [20] [26].

GHS Hazard Statements

H301 (91.3%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (91.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (86.96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (91.3%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic